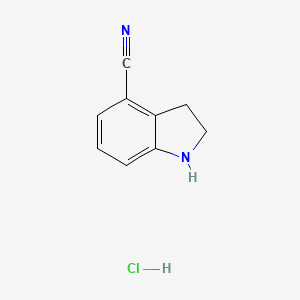
Indoline-4-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoline-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Indoline-4-carbonitrile hydrochloride has been investigated for its potential as a scaffold in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing novel therapeutics.
Anticancer Activity
Research has shown that indoline derivatives exhibit anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that indoline derivatives could effectively inhibit the growth of various cancer cell lines, with IC50 values indicating significant potency against specific cancer types .
Anti-inflammatory Properties
This compound has been characterized as a dual inhibitor of 5-lipoxygenase and soluble epoxide hydrolase, both key enzymes in inflammatory pathways.
- Case Study : In vivo experiments showed that an indoline derivative exhibited remarkable anti-inflammatory efficacy in models of zymosan-induced peritonitis and experimental asthma, highlighting its therapeutic potential in treating inflammatory diseases .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its unique structure enhances its interaction with microbial targets.
- Research Findings : Studies indicate that this compound displays antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis due to its reactivity and ability to form derivatives.
Synthesis of Novel Compounds
The compound can be modified to create new derivatives with enhanced biological activities or improved pharmacokinetic profiles.
- Synthesis Methods : Various synthetic routes have been developed to produce this compound and its derivatives, each offering different advantages in yield and purity .
Material Science Applications
Research is ongoing into the potential applications of this compound in material science, particularly in developing new materials with specific functionalities.
Functional Materials
The compound's properties may allow it to be used in creating materials for electronics or photonics, where its structural characteristics can be exploited.
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3,11H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCCKDORHOEOIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













